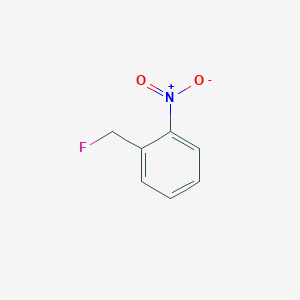
2-Nitrobenzyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzyl fluoride is an organic compound that is used in various chemical reactions . It is often used as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method begins with the nitration of styrene and cinnamic acid, followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . Another synthetic process involves the mononitration of toluene at cold temperatures to 2-nitrotoluene . The 2-nitrotoluene can then be oxidized to yield 2-nitrobenzaldehyde .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of S-(2-nitrobenzyl)cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .Applications De Recherche Scientifique
Synthesis of Novel Fluorinated Compounds :
- 2-Nitrobenzyl fluoride is used in the fluorination of nitro alcohols, as demonstrated in a study by Watanabe et al. (1988), which resulted in compounds like 3-Nitrobenzyl fluoride and 3-aminobenzyl fluoride (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1988).
In Oligonucleotide Synthesis :
- Gough, Miller, and Mantick (1996) utilized p-nitrobenzyloxymethyl, a related compound, as a protecting group in the rapid synthesis of oligonucleotides, highlighting its potential in genetic and molecular biology research (Gough, Miller, & Mantick, 1996).
Photoconjugation in Biochemistry :
- Lange, VanBrocklin, and Taylor (2002) reported the first application of photoconjugation techniques using 3-azido-5-nitrobenzyl fluoride for labeling oligonucleotides with positron-emitting fluorine-18, establishing its use in positron emission tomography (PET) applications (Lange, VanBrocklin, & Taylor, 2002).
Photolabile Protecting Groups in Organic Chemistry :
- McCray, Herbette, Kihara, and Trentham (1980) demonstrated the use of 2-nitrobenzyl derivatives as photolabile protecting groups, facilitating in situ generation of ATP in biological systems (McCray, Herbette, Kihara, & Trentham, 1980).
Molecular Structure and Conformational Studies :
- Petrov et al. (2010) investigated the molecular structure and conformational properties of 2-nitrobenzenesulfonyl fluoride, providing insights into the structural dynamics of such compounds (Petrov, Girichev, Oberhammer, Giricheva, Bardina, Petrova, & Ivanov, 2010).
Development of Photoremovable Groups with Fluorescence Reporting :
- Nakad, Bolze, and Specht (2018) developed o-Nitrobenzyl derivatives with fluorescence uncaging reporting properties, enhancing the utility of these groups in studying dynamic biological processes (Nakad, Bolze, & Specht, 2018).
Room Temperature Nucleophilic Aromatic Fluorination :
- Ryan, Schimler, Bland, and Sanford (2015) explored the use of acyl azolium fluorides for the room temperature SNAr fluorination of nitroarenes, indicating the broader applications of fluorination reactions in organic synthesis (Ryan, Schimler, Bland, & Sanford, 2015).
Tuning Photoacid Generator Properties :
- Houlihan, Nalamasu, and Reichmanis (2003) detailed the use of fluorine substitution in 2-nitrobenzyl photoacid generators, showing how it affects molecular properties and lithographic characteristics in chemically amplified resists (Houlihan, Nalamasu, & Reichmanis, 2003).
Application in Polymer and Materials Science :
- Zhao, Sterner, Coughlin, and Théato (2012) highlighted the use of o-nitrobenzyl groups, closely related to this compound, in polymer chemistry for creating photodegradable hydrogels and functionalized copolymers (Zhao, Sterner, Coughlin, & Théato, 2012).
Phototriggered Labeling and Crosslinking :
- Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, and Zhu (2020) used 2-nitrobenzyl alcohol derivatives, which are chemically related to this compound, for photoaffinity labeling and crosslinking of biomolecules, emphasizing its potential in drug discovery and protein engineering (Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, & Zhu, 2020).
Mécanisme D'action
Target of Action
2-Nitrobenzyl fluoride is a type of 2-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups . The primary targets of this compound are the molecules it protects, which can range from small organic molecules to large biomolecules like DNA .
Mode of Action
The mode of action of this compound involves a photochemical reaction . Upon exposure to light, these compounds undergo an intramolecular 1,5-H shift, yielding aci-nitro protomers as primary photoproducts . This is typically followed by cyclisation to short-lived benzisoxazolidines . A different reaction path exists for 2-nitrobenzyl alcohols, where the primary aci-nitro intermediates form nitroso hydrates by proton transfer .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the molecules it protects. For instance, when used as a photoremovable protecting group for DNA, it can influence DNA replication, transcription, and other related processes . The exact downstream effects would depend on the specific role of the protected molecule in its respective biochemical pathway.
Pharmacokinetics
The photoreactive nature of 2-nitrobenzyl compounds suggests that their bioavailability could be controlled by light exposure .
Result of Action
The result of this compound’s action is the release of the protected molecule upon light exposure . This can have various molecular and cellular effects depending on the nature of the released molecule. For example, in the case of DNA, this could lead to changes in gene expression .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH . Light is necessary for initiating the photochemical reaction that leads to the release of the protected molecule . The pH of the environment can also influence the reaction pathway .
Safety and Hazards
Orientations Futures
The 2-nitrobenzyl group, including 2-Nitrobenzyl fluoride, is widely used in organic synthesis as a protecting group and a cleavable linker . Its unique property of high photocleavage efficiency has promoted its application as a tool for separating, purifying, and identifying desired target biomolecules . This suggests potential future directions in the field of biological analyses such as DNA sequencing by synthesis .
Analyse Biochimique
Biochemical Properties
2-Nitrobenzyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a photolabile protecting group, which means it can be attached to a molecule to protect a specific functional group from reacting until it is exposed to light . Upon exposure to light, the this compound group is removed, allowing the protected functional group to participate in biochemical reactions .
Cellular Effects
The effects of this compound on cells are largely dependent on the molecules it is protecting. When used as a photolabile protecting group, this compound allows for the controlled release of active molecules within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a photolabile protecting group. When exposed to light, a chemical reaction occurs that removes the this compound group from the molecule it is protecting . This allows the protected molecule to interact with other biomolecules, potentially leading to changes in enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, particularly in relation to its role as a photolabile protecting group. The timing of light exposure can be controlled to determine when the this compound group is removed and the protected molecule is activated . This allows for the study of temporal effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on the specific molecules it is attached to. As a photolabile protecting group, it could potentially be used to control the localization of these molecules within cells .
Subcellular Localization
The subcellular localization of this compound would also depend on the molecules it is protecting. By controlling the release of these molecules, this compound could potentially influence their localization within specific compartments or organelles .
Propriétés
IUPAC Name |
1-(fluoromethyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRHMUOOJKICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2859123.png)

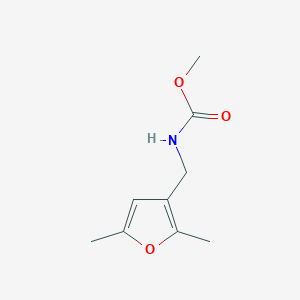
![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)
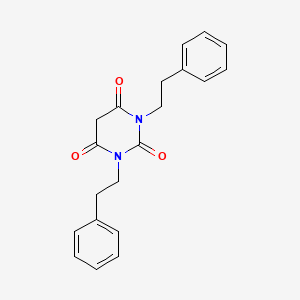
![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)
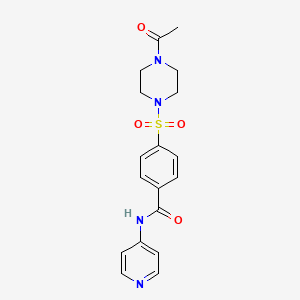
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
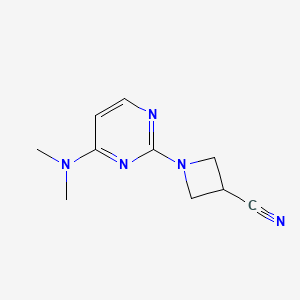
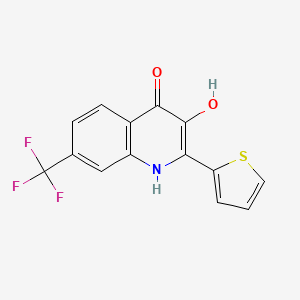


![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
